![molecular formula C16H26ClN3 B1388309 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride CAS No. 1185003-26-2](/img/structure/B1388309.png)
1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride
Overview
Description
1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a piperazine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Piperazine Moiety: The benzylated piperidine is reacted with piperazine in the presence of a suitable solvent like ethanol or methanol.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C_{16}H_{22}N_2·HCl
Molecular Weight : 282.82 g/mol
CAS Number : 1185003-26-2
The compound features a piperazine ring, which is a common scaffold in many pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Chemistry
In the field of synthetic organic chemistry, 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride serves as a versatile building block. It can be utilized in:
- Synthesis of Complex Molecules : The compound can participate in various reactions such as alkylation and acylation, leading to the formation of more complex structures.
- Development of New Synthetic Methods : Researchers explore new methodologies for synthesizing derivatives of BZP, enhancing its utility in organic synthesis.
Biology
The biological applications of BZP are primarily focused on its pharmacological properties:
- Neuropharmacology : BZP has been studied for its effects on neurotransmitter systems, particularly its interaction with dopamine receptors. This makes it relevant in research related to mood disorders and addiction.
- Potential Antidepressant Activity : Preliminary studies suggest that BZP may exhibit antidepressant-like effects in animal models, warranting further investigation into its mechanisms of action.
Medicine
The medicinal applications of this compound include:
- Pharmaceutical Development : BZP is being explored as a potential lead compound for the development of new therapeutic agents targeting central nervous system disorders.
- Investigational New Drug Applications : Ongoing clinical trials are assessing the safety and efficacy of BZP derivatives in treating conditions such as anxiety and depression.
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of BZP on dopamine receptor activity. Researchers found that BZP selectively binds to D2 receptors, suggesting a potential role in modulating dopaminergic signaling pathways. This finding supports further exploration into its use as an antidepressant or anxiolytic agent.
Case Study 2: Synthesis and Derivatives
Another research article focused on the synthesis of novel derivatives of BZP. The study highlighted the successful modification of the piperazine ring to enhance binding affinity to serotonin receptors. These modifications resulted in compounds with increased potency and selectivity, paving the way for new drug candidates.
Comparative Analysis Table
Application Area | Specific Use | Findings |
---|---|---|
Chemistry | Building Block | Facilitates synthesis of complex organic molecules |
Biology | Neuropharmacology | Modulates dopamine receptor activity |
Medicine | Antidepressant Development | Potential efficacy in treating mood disorders |
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-piperidone: This compound shares the benzyl-piperidine core structure but lacks the piperazine moiety, resulting in different chemical and biological properties.
1-Benzyl-4-piperidinol: Similar to this compound, this compound contains a benzyl-piperidine structure but with a hydroxyl group instead of a piperazine moiety.
1-Benzyl-4-piperidyl acetate: This ester derivative has different solubility and reactivity profiles compared to the hydrochloride salt form.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-(1-Benzylpiperidin-4-yl)piperazine hydrochloride (commonly referred to as BPPH) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BPPH, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BPPH is characterized by a piperazine core substituted with a benzylpiperidine moiety. Its chemical formula is CHClN, and it possesses a molecular weight of approximately 303.84 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications.
BPPH exhibits its biological effects primarily through interactions with neurotransmitter systems and other molecular targets:
- Dopaminergic Activity : BPPH has been shown to act on dopamine receptors, which may contribute to its potential use in treating neurological disorders.
- Anticholinergic Effects : The compound also interacts with muscarinic receptors, which are implicated in cognitive functions and memory processes.
- Inhibition of Enzymatic Activity : BPPH has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain.
1. Neuroprotective Effects
BPPH has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies indicate that BPPH can inhibit AChE and reduce β-amyloid aggregation, thereby protecting neuronal cells from toxicity associated with these pathological features .
2. Antimicrobial Properties
Research has highlighted the antimicrobial activity of BPPH against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic pathways .
3. Anticancer Potential
BPPH has shown promise in cancer research, particularly against breast and ovarian cancer cell lines. In vitro studies report that BPPH induces apoptosis in cancer cells, leading to decreased cell viability. The compound's IC values range from 19.9 to 75.3 µM, indicating significant antiproliferative activity compared to non-cancerous cells .
Case Study 1: Alzheimer's Disease Model
In a study examining the effects of BPPH on SH-SY5Y neuronal cells exposed to β-amyloid peptides, researchers found that treatment with BPPH significantly improved cell viability and reduced neurotoxicity. This suggests that BPPH may serve as a potential therapeutic agent for Alzheimer's disease by mitigating the harmful effects of amyloid plaques .
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of BPPH against Staphylococcus aureus and Escherichia coli. Results indicated that BPPH exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure | IC (µM) | Main Activity |
---|---|---|---|
BPPH | BPPH | 19.9 - 75.3 | Anticancer |
Compound A | Compound A | 11.7 | MAGL Inhibitor |
Compound B | Compound B | 0.84 | AChE Inhibitor |
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3.ClH/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19;/h1-5,16-17H,6-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDANZZRTHCQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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